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Compound of Interest

Compound Name: 2-(tert-Butylamino)ethanol

Cat. No.: B146117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(tert-
Butylamino)ethanol (CAS No: 4620-70-6), a key intermediate in the synthesis of various
pharmaceutical compounds. The following sections detail its Infrared (IR), Nuclear Magnetic
Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols
for these analyses.

Molecular Structure

IUPAC Name: 2-(tert-butylamino)ethanol Molecular Formula: CeH1sNO Molecular Weight:
117.19 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from IR, NMR, and Mass
Spectrometry analyses of 2-(tert-Butylamino)ethanol.

Infrared (IR) Spectroscopy
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Wavenumber (cm—?)

Intensity

Assignment

3300-3500 Strong, Broad O-H and N-H stretching
2850-2970 Strong C-H stretching (alkane)
1450-1470 Medium C-H bending (alkane)
1365-1390 Medium C-H bending (tert-butyl group)
1050-1150 Strong ;;Oo:;lr)emhing (primary
1000-1250 Medium C-N stretching (amine)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs Standard: Tetramethylsilane (TMS)

IH NMR Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.65 t 2H -CHz2-OH
~2.75 t 2H -NH-CHa-
~2.5 (variable) brs 2H -OH, -NH
1.10 s oH -C(CHs)3

Note: The chemical shifts for the -OH and -NH protons are variable and depend on

concentration and temperature. The signals are often broad and may exchange with D20.

13C NMR Data
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Chemical Shift (6, ppm) Assignment
~60.5 -CH2-OH
~50.3 -C(CHs)3
~43.8 -NH-CHz2-
~28.9 -C(CHs)s

Mass Spectrometry (MS)

lonization Method: Electron lonization (El)

m/z Relative Intensity (%) Proposed Fragment
117 Low [M]* (Molecular lon)
102 High [M - CHs]*

86 Medium [M - CH20H]*+

58 High [CaH10N]*

44 Medium [C2HeN]*

30 Very High (Base Peak) [CHaN]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-
reflection diamond ATR accessory.

o Sample Preparation: A small drop of neat 2-(tert-Butylamino)ethanol is placed directly onto
the surface of the ATR crystal.
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o Data Acquisition:

o

A background spectrum of the clean, empty ATR crystal is recorded.

[¢]

The sample is applied, and the sample spectrum is acquired.

[¢]

The spectrum is typically recorded over a range of 4000-400 cm~* with a resolution of 4
cm~i.

o

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

» Data Processing: The final absorbance spectrum is generated by ratioing the sample
spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: A 300 MHz or higher field NMR spectrometer.
e Sample Preparation:

o Approximately 10-20 mg of 2-(tert-Butylamino)ethanol is dissolved in ~0.7 mL of
deuterated chloroform (CDCls).

o A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
o The solution is transferred to a 5 mm NMR tube.
e 1H NMR Acquisition:
o The spectrometer is locked onto the deuterium signal of the solvent.
o The magnetic field is shimmed to achieve optimal homogeneity.
o A standard proton pulse sequence is used to acquire the spectrum.

o Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good
signal-to-noise, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
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o A proton-decoupled carbon pulse sequence is used.
o Awider spectral width (~200 ppm) is required.

o Alarger number of scans is typically necessary due to the low natural abundance of 13C.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

 Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization
(El) source.

o Sample Preparation: A dilute solution of 2-(tert-Butylamino)ethanol is prepared in a volatile
organic solvent such as methanol or dichloromethane.

e Gas Chromatography:
o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
o Injection: 1 pL of the sample solution is injected in split or splitless mode.

o Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C),
holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to
ensure elution of the compound.

o Carrier Gas: Helium at a constant flow rate.
e Mass Spectrometry:
o lonization: Electron ionization at 70 eV.
o Mass Range: The mass analyzer is set to scan a range of m/z values (e.g., 20-200 amu).

o Data Acquisition: Mass spectra are continuously recorded as the compound elutes from
the GC column.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b146117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Data Analysis: The resulting total ion chromatogram (TIC) is examined to identify the peak
corresponding to 2-(tert-Butylamino)ethanol. The mass spectrum of this peak is then
analyzed to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
structural elucidation of a chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the process of spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-(tert-Butylamino)ethanol: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146117#spectroscopic-data-of-2-tert-butylamino-
ethanol-ir-nmr-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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